N-Allyl-3,4-difluoroaniline
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Overview
Description
N-Allyl-3,4-difluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an allyl group attached to the nitrogen atom and two fluorine atoms substituted at the 3 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
3,4-Difluoroaniline+Allyl Bromide→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-3,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of N-allyl-3,4-difluorobenzaldehyde or N-allyl-3,4-difluorobenzoic acid.
Reduction: Formation of this compound from nitro derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Allyl-3,4-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Allyl-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The allyl group may also play a role in modulating the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoroaniline: Lacks the allyl group, making it less reactive in certain chemical reactions.
N-Allyl-4-fluoroaniline: Contains only one fluorine atom, which may result in different chemical and biological properties.
N-Allyl-2,3,4-trifluoroaniline: Contains an additional fluorine atom, potentially altering its reactivity and applications.
Uniqueness
N-Allyl-3,4-difluoroaniline is unique due to the specific positioning of the fluorine atoms and the presence of the allyl group. This combination imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
3,4-difluoro-N-prop-2-enylaniline |
InChI |
InChI=1S/C9H9F2N/c1-2-5-12-7-3-4-8(10)9(11)6-7/h2-4,6,12H,1,5H2 |
InChI Key |
UWZXNOKMHFRIKB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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